Selectivity Profile: mGluR1a vs. mGluR5a
LY367385 hydrochloride demonstrates >11.4-fold selectivity for mGluR1a over the closely related mGluR5a receptor. In a functional assay measuring quisqualate-induced phosphoinositide (PI) hydrolysis, LY367385 hydrochloride inhibits mGluR1a with an IC50 of 8.8 μM, while its IC50 at mGluR5a is >100 μM [1]. This selectivity is in contrast to the broader-spectrum antagonist LY367366, which antagonizes both mGluR1a and mGluR5 at low micromolar concentrations, and is also distinct from mGluR5-selective agents like MPEP/MTEP [2]. The compound also shows negligible effect on Group II and III mGlu receptors .
| Evidence Dimension | Functional antagonism potency (IC50) |
|---|---|
| Target Compound Data | 8.8 μM (mGluR1a); >100 μM (mGluR5a) |
| Comparator Or Baseline | mGluR5a: >100 μM |
| Quantified Difference | ≥11.4-fold selectivity for mGluR1a over mGluR5a |
| Conditions | Quisqualate-induced phosphoinositide (PI) hydrolysis assay |
Why This Matters
This selectivity profile ensures that observed effects are attributable to mGluR1 antagonism, not mGluR5 modulation, which is critical for studies where these receptors have opposing or distinct roles.
- [1] MedChemExpress. LY367385 hydrochloride Product Datasheet. CAS 2829282-00-8. View Source
- [2] Bruno V, Battaglia G, Kingston A, et al. (+)-2-Methyl-4-carboxyphenylglycine (LY367385) selectively antagonises metabotropic glutamate mGluR1 receptors. Neuropharmacology. 1999;38(2):199-207. doi:10.1016/s0028-3908(98)00159-2. View Source
